
3-(2-甲基-1,3-二氧戊环-2-基)苯胺
描述
Synthesis Analysis
While the exact synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is not described, related methodologies can be inferred from the papers. For instance, the synthesis of polymers based on substituted anilines is discussed, where the substituent can significantly affect the solubility and electrochemical properties of the resulting polymers . Additionally, the synthesis of 2,3-disubstituted indoles from anilines and diols suggests a potential route for synthesizing complex structures from simple aniline derivatives . The use of 2-(2-Nitroethyl)1,3-Dioxolane as a reagent for synthesizing jasmonoid and prostaglandin intermediates also indicates the versatility of dioxolane derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 3,4,5-Trimethoxy N-(salicylidene) aniline involved IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to analyze the structure of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline.
Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of aniline derivatives with (1,3-dithiolan-2-yl)trimethylammonium iodide to yield N-dithiolanylated products demonstrate the reactivity of the aniline nitrogen atom . This reactivity could be relevant for further functionalization of the 3-(2-Methyl-1,3-dioxolan-2-yl)aniline molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be significantly altered by substituents. The introduction of a 2-methyl-1,3-dioxolane group could affect properties such as solubility, electrical conductivity, and electrochemical behavior. For example, the study of copolymers of substituted anilines revealed that the electrical conductivity and solubility are influenced by the nature of the substituent . The electrochemical synthesis of polymers based on aniline derivatives also highlights the importance of the substituent in determining the material's properties and potential applications .
科学研究应用
-
Chemical Synthesis
- Application : “3-(2-Methyl-1,3-dioxolan-2-yl)aniline” is used in the field of chemical synthesis .
- Method of Application : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
- Results or Outcomes : The outcomes of the synthesis would depend on the specific reactions being carried out. Unfortunately, Sigma-Aldrich does not collect analytical data for this product .
-
Reactions with Hydrazines, Thiourea, Guanidine, and Amidines
- Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone Methyl Ethers”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, have been studied for their reactions with hydrazines, thiourea, guanidine, and amidines .
- Method of Application : The compound was methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone . These methyl ethers then reacted with the aforementioned reagents .
- Results or Outcomes : The reactions yielded various products, including hydrazono-3,5-cycloheptadien-1-ones, dihydrocycloheptapyrazol-8-ones, and amino-, methyl-, and phenylcycloheptimidazoles .
- Preparation of Tropolone Methyl Ethers
- Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, is used in the preparation of tropolone methyl ethers .
- Method of Application : The compound is methylated with diazomethane to afford 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone .
- Results or Outcomes : The methyl ethers react with various reagents, including hydrazine, to afford a variety of products .
- Preparation of 2-Methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-Methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone
- Application : “3-(2-Methyl-1,3-dioxolan-2-yl)tropolone”, which can be prepared from “3-(2-Methyl-1,3-dioxolan-2-yl)aniline”, is used in the preparation of 2-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)tropone and 2-methoxy-7-(2-methyl-1,3-dioxolan-2-yl)tropone .
- Method of Application : The compound is methylated with diazomethane .
- Results or Outcomes : The methyl ethers react with various reagents, including hydrazine, to afford a variety of products .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMQVZUQYHIOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303573 | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-yl)aniline | |
CAS RN |
51226-14-3 | |
| Record name | 51226-14-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

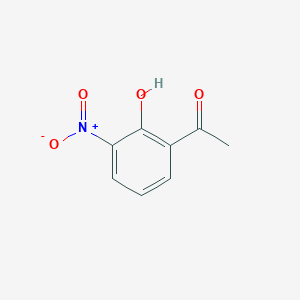
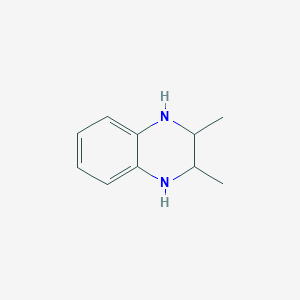

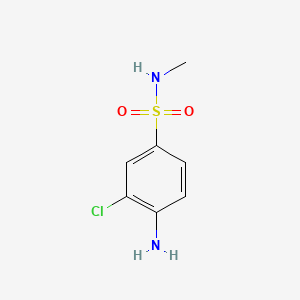
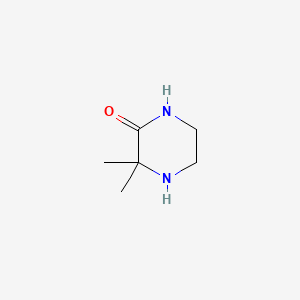
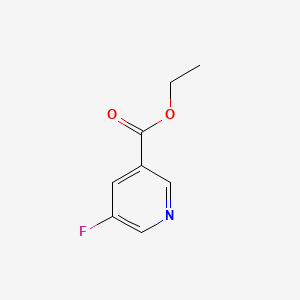
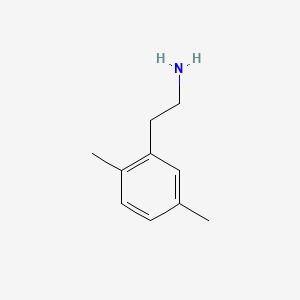
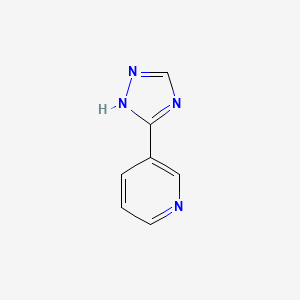
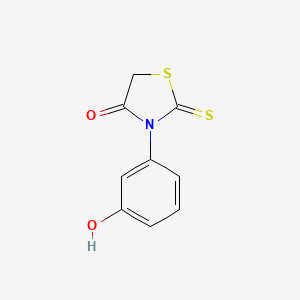
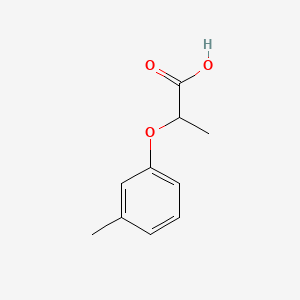
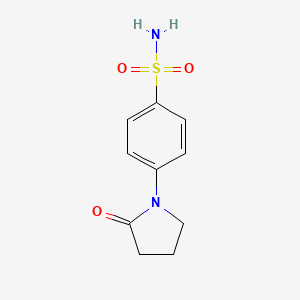
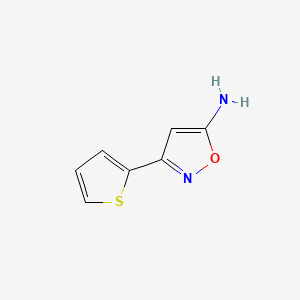
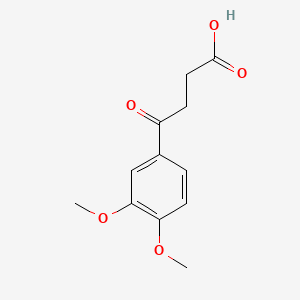
![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)